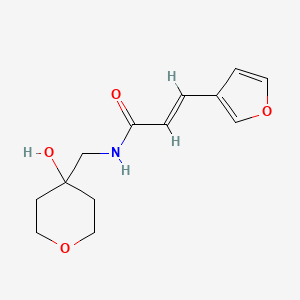
(E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide varies depending on its application. In the field of medicine, it induces apoptosis in cancer cells by inhibiting the activity of Bcl-2 and activating the caspase pathway. In the field of agriculture, it acts as a herbicide by inhibiting the activity of photosystem II in plants. In the field of materials science, it acts as a building block for the synthesis of novel materials by participating in various chemical reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide vary depending on its application. In the field of medicine, it has been found to induce apoptosis in cancer cells without affecting normal cells. In the field of agriculture, it has been found to inhibit the growth of weeds without affecting the growth of crops. In the field of materials science, it has been found to participate in various chemical reactions to produce novel materials with unique properties.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide in lab experiments include its potential applications in various fields, its availability, and its relatively low cost. The limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of (E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide. In the field of medicine, further research is needed to fully understand its mechanism of action and to develop more effective anticancer therapies. In the field of agriculture, further research is needed to develop more effective herbicides with minimal impact on the environment. In the field of materials science, further research is needed to explore the potential applications of (E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide in the synthesis of novel materials with unique properties.
Synthesis Methods
The synthesis of (E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide is achieved through a multistep process. The first step involves the reaction of furfural with malononitrile in the presence of ammonium acetate to produce furfurylidene malononitrile. The second step involves the reaction of furfurylidene malononitrile with ethyl acetoacetate in the presence of sodium ethoxide to produce ethyl 3-(furan-3-yl)acrylate. The final step involves the reaction of ethyl 3-(furan-3-yl)acrylate with 4-hydroxytetrahydro-2H-pyran-4-ylmethylamine in the presence of acetic acid to produce (E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide.
Scientific Research Applications
(E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide has been studied for its potential applications in various fields. In the field of medicine, it has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. In the field of agriculture, it has been studied for its potential use as a herbicide. In the field of materials science, it has been studied for its potential use as a building block for the synthesis of novel materials.
properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[(4-hydroxyoxan-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-12(2-1-11-3-6-18-9-11)14-10-13(16)4-7-17-8-5-13/h1-3,6,9,16H,4-5,7-8,10H2,(H,14,15)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTRXPASCXHYCC-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C=CC2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1(CNC(=O)/C=C/C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

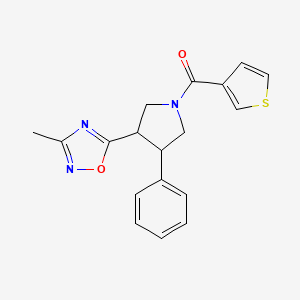
![[(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine](/img/structure/B2614828.png)
![Tert-butyl 2-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]acetate](/img/structure/B2614830.png)
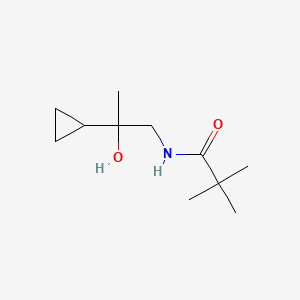
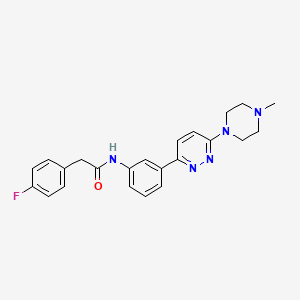
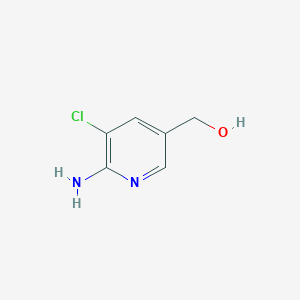

![4-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid](/img/structure/B2614837.png)
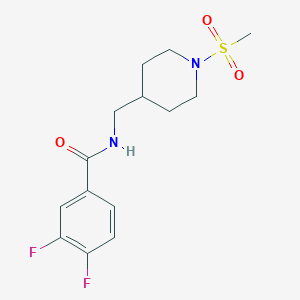

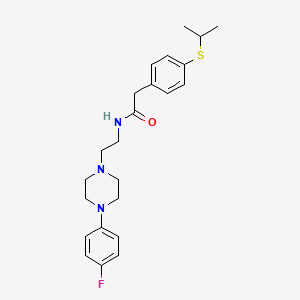
![Benzo[d]thiazol-6-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2614845.png)

